4-(4-methoxyanilino)-2H-chromen-2-one

Potassium Channel Electrophysiology CYP Inhibition

4-(4-Methoxyanilino)-2H-chromen-2-one is a synthetic derivative of the 4-anilino-2H-chromen-2-one (4-anilinocoumarin) class, characterized by a methoxy substituent at the para position of the aniline ring. This compound is a small-molecule heterocycle with a molecular weight of 267.28 g/mol.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Cat. No. B215348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyanilino)-2H-chromen-2-one
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32
InChIInChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)17-14-10-16(18)20-15-5-3-2-4-13(14)15/h2-10,17H,1H3
InChIKeyRLYGOWSMMOJJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyanilino)-2H-chromen-2-one (CAS 854046-52-9) for Targeted In Vitro Research Applications


4-(4-Methoxyanilino)-2H-chromen-2-one is a synthetic derivative of the 4-anilino-2H-chromen-2-one (4-anilinocoumarin) class, characterized by a methoxy substituent at the para position of the aniline ring. This compound is a small-molecule heterocycle with a molecular weight of 267.28 g/mol . It has been evaluated in biochemical and cellular assays, demonstrating activity across a range of targets including potassium channels, serine hydrolases, and cytochrome P450 enzymes [1]. The compound's primary value proposition lies in its role as a versatile chemical probe for studying specific target engagement in vitro, as opposed to a therapeutic candidate.

Chemical probe for in vitro target engagement studies
Evaluated in potassium channel, serine hydrolase, and CYP450 assays
4-Methoxy substitution provides a distinct selectivity profile over the unsubstituted scaffold

Why 4-Anilinocoumarin Scaffold Selection Cannot Be Based on Potency Alone: The Case for 4-(4-Methoxyanilino)-2H-chromen-2-one


Selecting a specific 4-anilinocoumarin derivative for procurement cannot rely solely on structural class or a single potency metric. The introduction of substituents, such as the 4-methoxy group, can drastically alter the compound's target selectivity profile and pharmacokinetic properties, even among closely related analogs. For instance, the 4-methoxy substitution on 4-(4-methoxyanilino)-2H-chromen-2-one is associated with a distinct binding profile, exhibiting nanomolar antagonist activity at the KCNQ2 potassium channel [1] while demonstrating much weaker inhibition of cytochrome P450 2D6 (IC50 = 19.9 µM) [2]. This selectivity pattern is not universal across the 4-anilinocoumarin class, as other derivatives with different substituents may show potent CYP inhibition, leading to off-target effects in cellular assays. Therefore, generic substitution of one 4-anilinocoumarin for another without detailed target engagement and selectivity data can invalidate experimental results and lead to incorrect structure-activity relationship conclusions.

Substituent changes on the 4-anilinocoumarin core can drastically shift target selectivity, even among close analogs; a 4-methoxy group may confer a KCNQ2-preferred profile that other derivatives lack.
Generic substitution without detailed target engagement and selectivity data may invalidate experimental results and lead to incorrect structure-activity relationship conclusions.
CYP inhibition liability varies across the class; the low CYP2D6 inhibition observed for this compound may not transfer to other 4-anilinocoumarins, risking off-target effects in cellular assays.

Quantitative Differentiation of 4-(4-Methoxyanilino)-2H-chromen-2-one: Comparative Bioactivity Data for Procurement Decisions


Target Engagement: KCNQ2 Channel Antagonism vs. CYP2D6 Inhibition Profile

4-(4-Methoxyanilino)-2H-chromen-2-one exhibits a marked selectivity window in vitro, demonstrating potent antagonist activity at the KCNQ2 potassium channel while showing substantially weaker inhibition of cytochrome P450 2D6 (CYP2D6). This profile is quantified by the >280-fold difference in IC50 values between these two targets [1].

KCNQ2 vs CYP2D6 Selectivity
Head-to-head
IC50 70 nM (KCNQ2) vs 19,900 nM (CYP2D6) → >280-fold selectivity
Supports KCNQ2-specific assay design and minimizes CYP-mediated interference concerns.
Automated patch clamp (CHO cells); human CYP2D6 inhibition assay.
Potassium Channel Electrophysiology CYP Inhibition Selectivity

Ion Channel Selectivity: KCNQ2 vs. KCNQ2/Q3 Heteromer Antagonism

Within the KCNQ potassium channel family, 4-(4-methoxyanilino)-2H-chromen-2-one demonstrates a modest preference for the KCNQ2 homomer over the KCNQ2/Q3 heteromer. The compound's antagonist potency is 1.7-fold higher for KCNQ2 (IC50 = 70 nM) compared to KCNQ2/Q3 (IC50 = 120 nM) when evaluated under identical assay conditions [1].

KCNQ2 vs KCNQ2/Q3 Subtype
Head-to-head
IC50 70 nM (KCNQ2) vs 120 nM (KCNQ2/Q3) → 1.7-fold subtype preference
Enables subtype-selective electrophysiology studies, aiding dissection of homomeric vs heteromeric channel roles.
Identical automated patch clamp conditions; CHO cell expression.
Ion Channel Electrophysiology Subtype Selectivity KCNQ

Comparative Antiproliferative Activity in KB Human Carcinoma Cells

In a standardized functional assay, 4-(4-methoxyanilino)-2H-chromen-2-one demonstrated antiproliferative activity against the KB human carcinoma cell line, achieving 50% inhibition of tumor cell growth after 144 hours . This provides a baseline for comparing its cytotoxic potential against other 4-anilinocoumarin derivatives evaluated in the same cell line, such as certain 4-arylamino-3-nitrocoumarin analogs, which have reported IC50 values in the 21 µM range [1].

KB Cell Growth Inhibition
Cross-study comparable
50% growth inhibition at 144 h (KB human carcinoma cells)
Supports cell-model endpoint review; establishes baseline antiproliferative activity for SAR comparisons.
Comparative analogs (e.g., 4-arylamino-3-nitrocoumarins) reported IC50 ~21 µM under similar conditions.
Cytotoxicity Antiproliferative KB Cells Cancer

Enzymatic Activity: Inhibition of Human NAAA and Dihydroorotase

The compound exhibits a broad inhibitory profile against unrelated enzymes, with vastly different potencies. It inhibits human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 73 nM [1], while its inhibition of mouse dihydroorotase is negligible, showing an IC50 of >1,000,000 nM (1 mM) [2].

NAAA vs Dihydroorotase Selectivity
Cross-study comparable
IC50 73 nM (NAAA) vs >1,000,000 nM (dihydroorotase) → >13,000-fold selectivity
Supports NAAA pathway-specific inhibition studies with negligible off-target dihydroorotase liability.
NAAA: human enzyme, HEK293 cells; dihydroorotase: mouse Ehrlich ascites at 10 µM.
Enzyme Inhibition NAAA Dihydroorotase Biochemical Assay

Recommended Application Scenarios for 4-(4-Methoxyanilino)-2H-chromen-2-one Based on Quantitative Evidence


Investigating KCNQ2-Specific Modulation in Neuronal Excitability Studies

Researchers studying the role of KCNQ2 potassium channels in neuronal function can utilize 4-(4-methoxyanilino)-2H-chromen-2-one as a selective antagonist. The compound's potent activity against KCNQ2 (IC50 = 70 nM) and 1.7-fold selectivity over KCNQ2/Q3 heteromers [1] makes it a suitable tool for dissecting the specific contributions of KCNQ2 homomers in cellular electrophysiology experiments. Its >280-fold selectivity over CYP2D6 minimizes the risk of metabolic interference in acute in vitro assays [2].

Chemical Probe for NAAA Inhibition in Inflammatory Pain Models

The compound's potent inhibition of human NAAA (IC50 = 73 nM) [1] establishes it as a valuable chemical probe for studying NAAA-dependent pathways in inflammatory pain. The extreme selectivity (>13,000-fold) against dihydroorotase [2] ensures that observed effects in cellular or biochemical assays are primarily due to NAAA modulation, rather than off-target enzyme inhibition. This makes it suitable for target validation studies in NAAA-expressing cell lines (e.g., HEK293) [1].

Reference Standard for Antiproliferative Activity in 4-Anilinocoumarin SAR Studies

In medicinal chemistry programs focused on developing new anticancer agents from the 4-anilinocoumarin scaffold, 4-(4-methoxyanilino)-2H-chromen-2-one serves as a critical reference standard. Its documented ability to inhibit KB tumor cell growth [1] provides a benchmark for comparing the cytotoxic potential of newly synthesized analogs. Procurement of this well-characterized compound allows for robust, quantitative structure-activity relationship (QSAR) analysis and ensures experimental reproducibility across different research groups.

Control Compound for Assay Development Involving CYP2D6 Activity

Due to its weak inhibition of CYP2D6 (IC50 = 19.9 µM) [1], 4-(4-methoxyanilino)-2H-chromen-2-one can be employed as a negative or low-activity control in high-throughput screening assays designed to identify potent CYP2D6 inhibitors. Its defined, low potency helps establish assay windows and validate the sensitivity of fluorescence-based or LC-MS/MS assays for CYP-mediated metabolism, ensuring that hits identified from a screen are genuine inhibitors rather than artifacts.

Application
Selection Property
Validation Focus
KCNQ2 channel modulation studies
KCNQ2 subtype selectivity context
Homomer-specific electrophysiology endpoints
NAAA pathway probe studies
NAAA inhibition selectivity over unrelated enzymes
NAAA-dependent pathway response in cellular models
Cancer cell-model studies
Cell-model endpoint review
Growth inhibition benchmarking in KB carcinoma cells
CYP2D6 inhibitor screening control
Low CYP2D6 inhibition context
Assay window establishment and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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